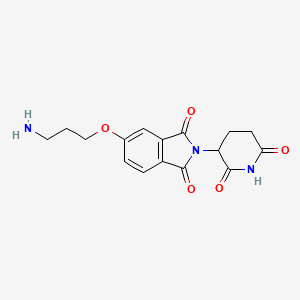![molecular formula C15H16FN B14766213 3'-Ethyl-6-fluoro-4-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B14766213.png)
3'-Ethyl-6-fluoro-4-methyl-[1,1'-biphenyl]-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-Ethyl-6-fluoro-4-methyl-[1,1’-biphenyl]-3-amine is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of an ethyl group at the 3’ position, a fluorine atom at the 6 position, a methyl group at the 4 position, and an amine group at the 3 position on the biphenyl structure. The unique arrangement of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Ethyl-6-fluoro-4-methyl-[1,1’-biphenyl]-3-amine typically involves multi-step organic reactions. One common synthetic route includes:
Reduction: Conversion of the nitro group to an amine group.
Substitution: Introduction of the ethyl, fluoro, and methyl groups at the specified positions.
For example, the nitration of 4-methylbiphenyl can be achieved using a mixture of concentrated sulfuric acid and nitric acid. The nitro group can then be reduced to an amine using hydrogen gas in the presence of a palladium catalyst. Subsequent substitution reactions can introduce the ethyl and fluoro groups under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents, catalysts, and reaction conditions can be optimized to minimize costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
3’-Ethyl-6-fluoro-4-methyl-[1,1’-biphenyl]-3-amine can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or hydrocarbons.
Substitution: Halogenation, alkylation, and acylation reactions can introduce new substituents to the biphenyl structure.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas with palladium or platinum catalysts, or chemical reducing agents like lithium aluminum hydride.
Substitution: Halogenation can be achieved using halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group can yield nitroso or nitro compounds, while substitution reactions can introduce various functional groups to the biphenyl structure.
Aplicaciones Científicas De Investigación
3’-Ethyl-6-fluoro-4-methyl-[1,1’-biphenyl]-3-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3’-Ethyl-6-fluoro-4-methyl-[1,1’-biphenyl]-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Methylbiphenyl: Lacks the ethyl and fluoro substituents.
6-Fluoro-4-methylbiphenyl: Lacks the ethyl and amine groups.
3-Amino-4-methylbiphenyl: Lacks the ethyl and fluoro substituents.
Uniqueness
The unique combination of the ethyl, fluoro, methyl, and amine groups in 3’-Ethyl-6-fluoro-4-methyl-[1,1’-biphenyl]-3-amine imparts specific chemical and biological properties that distinguish it from similar compounds. These properties include enhanced reactivity, potential biological activity, and specific interactions with molecular targets.
Propiedades
Fórmula molecular |
C15H16FN |
|---|---|
Peso molecular |
229.29 g/mol |
Nombre IUPAC |
5-(3-ethylphenyl)-4-fluoro-2-methylaniline |
InChI |
InChI=1S/C15H16FN/c1-3-11-5-4-6-12(8-11)13-9-15(17)10(2)7-14(13)16/h4-9H,3,17H2,1-2H3 |
Clave InChI |
MJWODAHROLEZOB-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=CC=C1)C2=C(C=C(C(=C2)N)C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-[(2-methylpropan-2-yl)oxy]propanoic acid](/img/structure/B14766154.png)
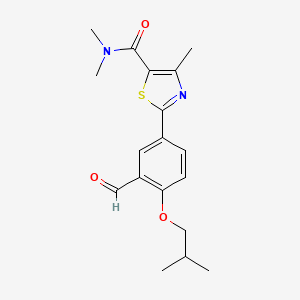
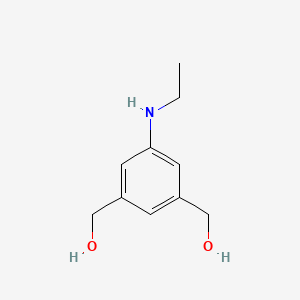
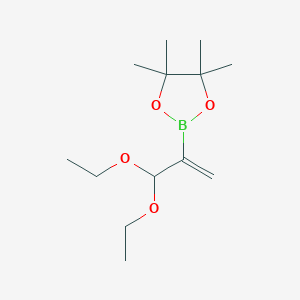
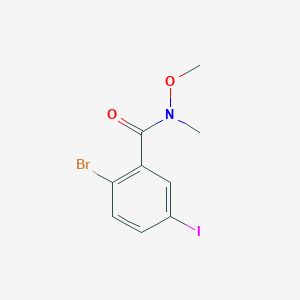
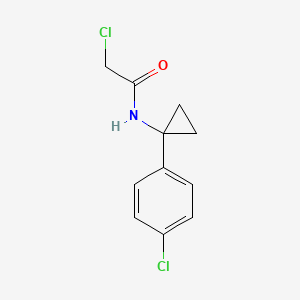
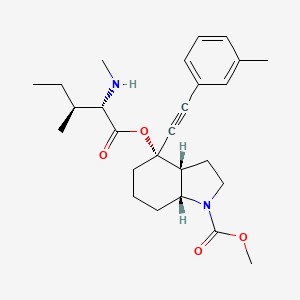

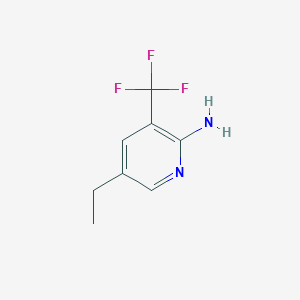
![N-methyl-2-[[5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino]acetamide](/img/structure/B14766201.png)
